

HPLC method for purity analysis of 6-Chloro-3-hydroxypyridazine

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Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299

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An Application Note on the Purity Analysis of **6-Chloro-3-hydroxypyridazine** by High-Performance Liquid Chromatography (HPLC)

Introduction

6-Chloro-3-hydroxypyridazine is a heterocyclic organic compound with the molecular formula $C_4H_3ClN_2O$. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this intermediate is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the purity assessment and impurity profiling of active pharmaceutical ingredients (APIs) and intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of **6-Chloro-3-hydroxypyridazine** and for the separation of its potential related substances.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of **6-Chloro-3-hydroxypyridazine** using HPLC.

1. Materials and Reagents

- **6-Chloro-3-hydroxypyridazine** reference standard ($\geq 99.5\%$ purity)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Trifluoroacetic acid (TFA), analytical grade
- Water, HPLC grade or purified to 18.2 MΩ·cm

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |
|---------------------|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 25 minutes |

Table 1: Chromatographic Conditions

3. Gradient Elution Program

A gradient elution is employed to ensure the separation of the main peak from any potential impurities with different polarities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|----------------|------------------|------------------|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |

Table 2: Gradient Elution Program

4. Preparation of Solutions

- Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
- Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of **6-Chloro-3-hydroxypyridazine** reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.
- Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the **6-Chloro-3-hydroxypyridazine** sample and prepare a 100 mL solution following the same procedure as the reference standard solution.

5. System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. A system suitability test is performed by injecting the reference standard solution five times. The acceptance criteria are outlined below.

| Parameter | Acceptance Criteria |
|--|---------------------|
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | $\leq 2.0\%$ |

Table 3: System Suitability Parameters

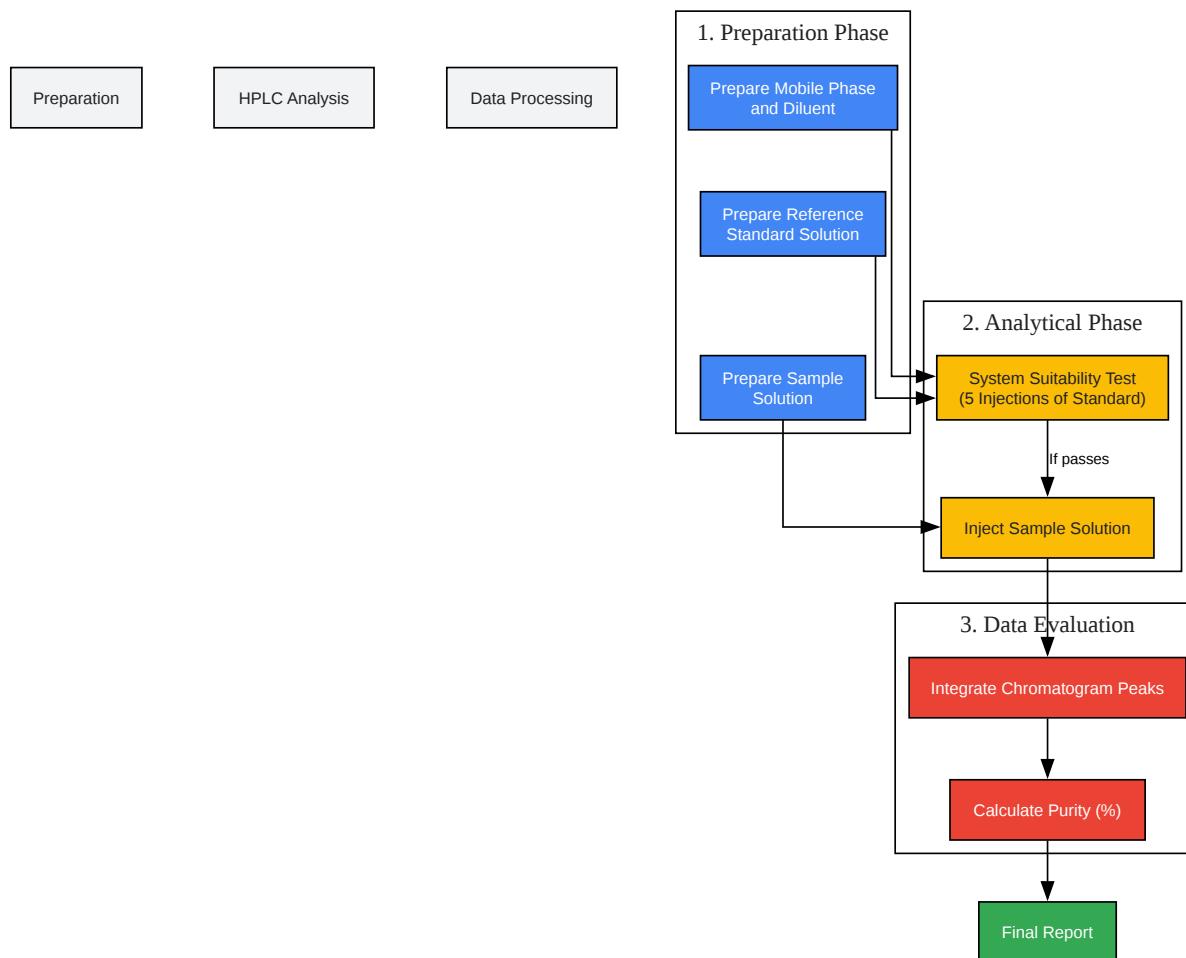
6. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of **6-Chloro-3-hydroxypyridazine**.



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Caption: Workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for determining the purity of **6-Chloro-3-hydroxypyridazine**. The method is specific, and the system suitability parameters ensure the consistency and reliability of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate. Further validation of this method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.

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